molecular formula C8H11NO B125480 2-(2-Aminoethyl)phenol CAS No. 2039-66-9

2-(2-Aminoethyl)phenol

Cat. No.: B125480
CAS No.: 2039-66-9
M. Wt: 137.18 g/mol
InChI Key: FMEVAQARAVDUNY-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and has a molecular weight of 137.18 g/mol . This compound is of interest due to its various applications in chemistry, biology, medicine, and industry.

Preparation Methods

2-(2-Aminoethyl)phenol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(2-nitrovinyl)phenol using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere[2][2]. The reaction is carried out at 0°C and then allowed to warm to room temperature. After the reaction is complete, water is added, and the organic solvent is removed under reduced pressure. The residue is then dissolved in hydrochloric acid (HCl) and extracted with ethyl acetate (EtOAc). The combined organic layers are washed, dried, and evaporated to yield this compound as a white solid[2][2].

Chemical Reactions Analysis

2-(2-Aminoethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amino and hydroxyl groups on the phenol ring can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

2-(2-Aminoethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)phenol involves its interaction with various molecular targets and pathways. As a substrate for monoamine oxidase B (MAO-B), it is oxidized to form corresponding aldehydes, which can then participate in further biochemical reactions

Comparison with Similar Compounds

2-(2-Aminoethyl)phenol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its specific interactions with enzymes like MAO-B and its diverse applications in various fields.

Properties

IUPAC Name

2-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEVAQARAVDUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174326
Record name 2-(2-Aminoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-66-9
Record name 2-(2-Aminoethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Tyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Aminoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380
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Synthesis routes and methods

Procedure details

10% Palladium-carbon catalyst (water content 50%, 42 mg) was added to a solution of 2-(2-benzyloxyphenyl)ethylamine (415 mg, 1.826 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred for 2 hours at room temperature in a stream of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2-(2-hydroxyphenyl)ethylamine (230 mg, 91.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
42 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research on amide-directed C–H borylation for synthesizing compounds like 2-(2-Aminoethyl)phenol?

A1: The research presents a novel, metal-free method for synthesizing ortho-borylated phenyl-acetylamides, which can be further transformed into valuable compounds like this compound. This method utilizes the Lewis acidity of borenium cations formed during the borylation process, enabling the reduction of the amide group to an amine in a one-pot reaction. [] This approach offers a more direct and efficient alternative to conventional synthetic routes, potentially simplifying the production of this compound and similar compounds.

Q2: What are the potential advantages of using this borylation-reduction method compared to other methods for synthesizing this compound?

A2: Traditional synthesis of this compound might involve multi-step procedures with protecting group manipulations, which can be tedious and result in lower overall yields. The amide-directed C–H borylation-reduction method described in the research offers several potential advantages:

  • One-pot synthesis: This approach allows for both the borylation and reduction steps to occur sequentially in a single reaction vessel, streamlining the process and potentially improving yield. []
  • Versatility: The research demonstrates the applicability of this method to various substrates, including mono and diamino-arenes and carbazoles, suggesting its potential for synthesizing a range of structurally diverse compounds beyond this compound. []

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